molecular formula C8H9NO4 B048490 Ethyl 4,6-dihydroxynicotinate CAS No. 6975-44-6

Ethyl 4,6-dihydroxynicotinate

Cat. No.: B048490
CAS No.: 6975-44-6
M. Wt: 183.16 g/mol
InChI Key: QDHHLXABEXNRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dihydroxynicotinate is an organic compound with the molecular formula C8H9NO4. It is a derivative of nicotinic acid and is characterized by the presence of two hydroxyl groups at the 4 and 6 positions of the pyridine ring, along with an ethyl ester group at the 3 position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dihydroxynicotinate typically involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride. The mixture is heated to 120°C for 1.5 hours. After cooling to room temperature, the volatile components are removed under vacuum. The residue is then treated with 30% ammonia solution and acidified with 2N hydrochloric acid to a pH of less than 5. The crude product is purified using silica gel chromatography with a 1:1 hexane/ethyl acetate eluent .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dihydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4,6-dihydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of agrochemicals and as a precursor for various chemical products

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 6 positions of the pyridine ring play a crucial role in its biological activity. These groups can form hydrogen bonds with target proteins, influencing their function and activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Ethyl 4,6-dihydroxynicotinate can be compared with other similar compounds such as:

  • Ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
  • Ethyl 4,6-dihydroxypyridine-3-carboxylate
  • 4,6-Dihydroxynicotinic acid ethyl ester

Uniqueness: this compound is unique due to the presence of two hydroxyl groups at specific positions on the pyridine ring, which significantly influences its reactivity and biological activity. The ethyl ester group also contributes to its distinct properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHLXABEXNRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715628
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-44-6
Record name 6975-44-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-Dihydroxynicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,6-dihydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dihydroxynicotinate
Reactant of Route 3
Ethyl 4,6-dihydroxynicotinate
Reactant of Route 4
Ethyl 4,6-dihydroxynicotinate
Reactant of Route 5
Ethyl 4,6-dihydroxynicotinate
Reactant of Route 6
Ethyl 4,6-dihydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.